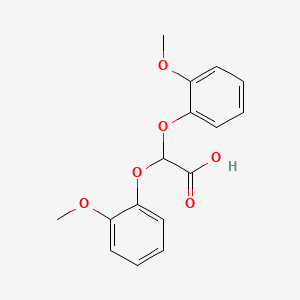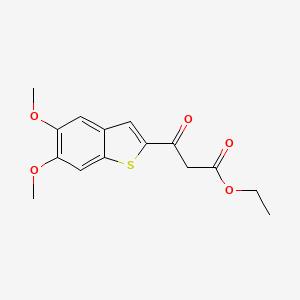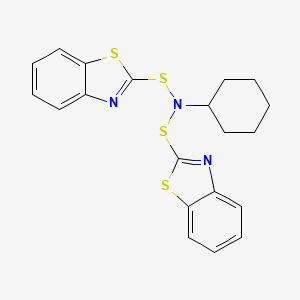
N-(Benzothiazol-2-ylthio)-N-cyclohexylbenzothiazole-2-sulphenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Benzothiazol-2-ylthio)-N-cyclohexylbenzothiazole-2-sulphenamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is known for its significant applications in various fields, including medicinal chemistry, material science, and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzothiazol-2-ylthio)-N-cyclohexylbenzothiazole-2-sulphenamide typically involves the reaction of 2-mercaptobenzothiazole with cyclohexylamine in the presence of a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common oxidizing agents used in this synthesis include hydrogen peroxide and sodium hypochlorite .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is isolated through filtration and purification processes such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N-(Benzothiazol-2-ylthio)-N-cyclohexylbenzothiazole-2-sulphenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols and amines.
Substitution: The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols are used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-(Benzothiazol-2-ylthio)-N-cyclohexylbenzothiazole-2-sulphenamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties in treating various diseases.
Industry: Utilized as a vulcanization accelerator in the rubber industry and as a corrosion inhibitor.
Wirkmechanismus
The mechanism of action of N-(Benzothiazol-2-ylthio)-N-cyclohexylbenzothiazole-2-sulphenamide involves its interaction with specific molecular targets. In biological systems, it is known to inhibit enzymes such as DNA gyrase and dihydroorotase, which are crucial for bacterial replication and survival. The compound’s ability to form stable complexes with metal ions also contributes to its antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Mercaptobenzothiazole: A precursor in the synthesis of N-(Benzothiazol-2-ylthio)-N-cyclohexylbenzothiazole-2-sulphenamide.
Benzothiazole: The parent compound with a simpler structure.
N-Cyclohexyl-2-benzothiazolesulfenamide: A structurally similar compound with different substituents.
Uniqueness
This compound is unique due to its dual benzothiazole moieties and the presence of a cyclohexyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
3264-02-6 |
|---|---|
Molekularformel |
C20H19N3S4 |
Molekulargewicht |
429.7 g/mol |
IUPAC-Name |
N,N-bis(1,3-benzothiazol-2-ylsulfanyl)cyclohexanamine |
InChI |
InChI=1S/C20H19N3S4/c1-2-8-14(9-3-1)23(26-19-21-15-10-4-6-12-17(15)24-19)27-20-22-16-11-5-7-13-18(16)25-20/h4-7,10-14H,1-3,8-9H2 |
InChI-Schlüssel |
WLYQQMMSTRZVRV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N(SC2=NC3=CC=CC=C3S2)SC4=NC5=CC=CC=C5S4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


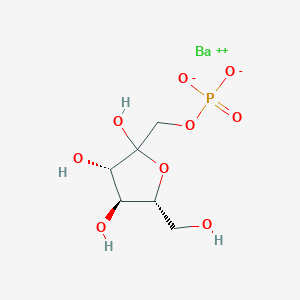
![4-Benzyl-2-[6-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)dibenzofuran-4-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13824633.png)
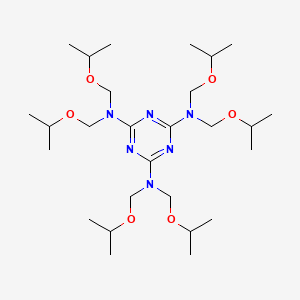
![3-[(2E)-2-[(2E)-2-[3-[(E)-2-[3-(3-aminopropyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]propan-1-amine;bromide;dihydrobromide](/img/structure/B13824651.png)
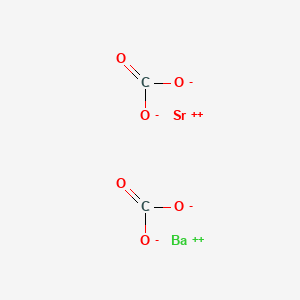
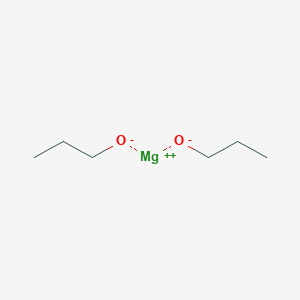
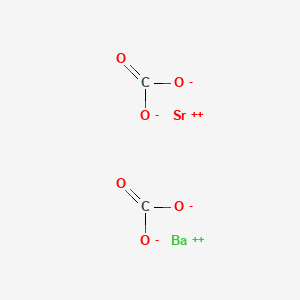
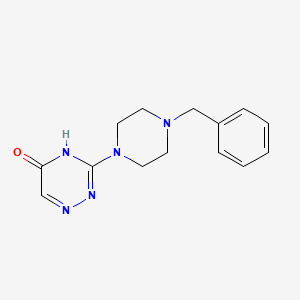
![6-bromobicyclo[3.1.0]hexane](/img/structure/B13824677.png)
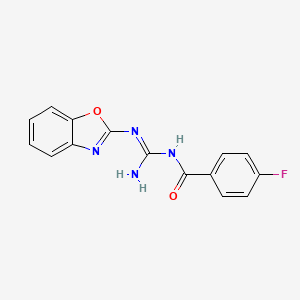
![L-Lysine,n2-[(phenylmethoxy)carbonyl]-n6-[(2-propen-1-yloxy)carbonyl]-](/img/structure/B13824688.png)
![[2-(1,3-Dioxan-2-yl)phenyl]methanol](/img/structure/B13824693.png)
